molecular formula C14H9N5OS3 B2559498 N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide CAS No. 1207044-02-7

N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide

Cat. No. B2559498
M. Wt: 359.44
InChI Key: QUGUQCMOFGSZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)pyrazine-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrazine ring and two thiazole rings. These types of compounds are often studied for their potential biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As with the synthesis process, similar compounds have been involved in various chemical reactions, often involving the formation or breaking of ring structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, similar compounds like benzothiazoles are typically colorless, slightly viscous liquids .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized various derivatives similar to N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide, focusing on their potential biological activities. These compounds have been characterized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy, which confirm their structures and facilitate further biological evaluation. The synthesis involves reactions between specific amino compounds and carboxylic acids or their derivatives, underlining the importance of these methods in creating novel compounds with potential therapeutic applications (Senthilkumar, Umarani, & Satheesh, 2021).

Biological Evaluation

Anticancer Activity

The anticancer activity of similar compounds has been evaluated against various cancer cell lines, including MDA-MB-231 breast cancer cells. These studies highlight the potential of such compounds as therapeutic agents against cancer, demonstrating significant anticancer activities in vitro. The mechanisms of action often involve apoptosis induction and cytotoxic effects against cancer cells, suggesting these compounds could be promising candidates for anticancer drug development (Liu et al., 2019).

Antimicrobial Activity

Research into the antimicrobial activities of these compounds reveals their potential in combating bacterial and fungal infections. Evaluations have shown effectiveness against various microbial strains, including Staphylococcus aureus and Escherichia coli, indicating their significance in developing new antimicrobial agents. This opens avenues for addressing antibiotic resistance and developing novel therapeutic strategies (Senthilkumar, Umarani, & Satheesh, 2021).

properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5OS3/c1-21-14-18-8-3-2-7-10(11(8)23-14)22-13(17-7)19-12(20)9-6-15-4-5-16-9/h2-6H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGUQCMOFGSZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide

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